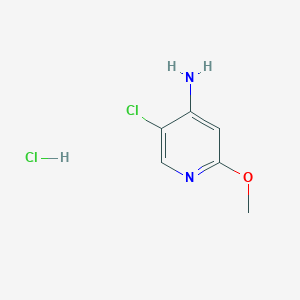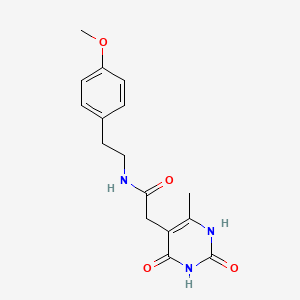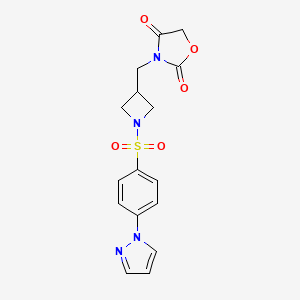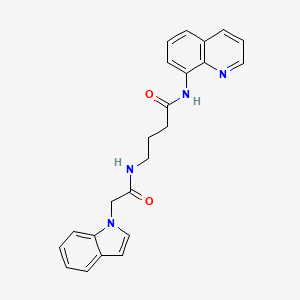
6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one is a coumarin derivative with a molecular formula of C12H11ClO3 and a molecular weight of 238.67 g/mol. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties
Métodos De Preparación
The synthesis of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: : The synthesis begins with 4-propylsalicylaldehyde as the starting material.
Condensation Reaction: : The aldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form a coumarin derivative.
Chlorination: : The resulting coumarin derivative is then chlorinated using a suitable chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom at the 6-position.
Hydroxylation: : Finally, the hydroxy group at the 7-position is introduced through a hydroxylation reaction using an oxidizing agent (e.g., hydrogen peroxide).
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: : Substitution reactions at the chlorine or hydroxy positions can be carried out using nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
Chemistry: : In organic synthesis, it serves as a versatile intermediate for the preparation of other coumarin derivatives and heterocyclic compounds.
Biology: : Its antimicrobial and antifungal properties make it a candidate for developing new drugs and treatments for infections.
Medicine: : Research has shown its potential in treating various diseases, including cancer, due to its cytotoxic effects on cancer cells.
Industry: : It is used in the development of new materials, such as polymers and coatings, due to its antioxidant properties.
Mecanismo De Acción
The mechanism by which 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative stress.
Comparación Con Compuestos Similares
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one is similar to other coumarin derivatives, such as 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one and 6-chloro-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one. its unique structural features, such as the propyl group at the 4-position, contribute to its distinct biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
6-chloro-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJNZCCZUEDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-(adamantane-1-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2866234.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)
![N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B2866243.png)
![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)


